molecular formula C26H20N2O5 B2629508 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892433-96-4

3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2629508
CAS RN: 892433-96-4
M. Wt: 440.455
InChI Key: TVQOKCQBHWMLLV-UHFFFAOYSA-N
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Description

3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H20N2O5 and its molecular weight is 440.455. The purity is usually 95%.
BenchChem offers high-quality 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

One of the primary applications involves the synthesis and structural analysis of related heterocyclic compounds. For instance, novel methodologies for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones have been developed, showcasing the versatility of these compounds in pharmaceutical chemistry due to their antibacterial and fungicidal activity, among other properties (Osyanin et al., 2014). Similarly, studies have been conducted on synthesizing and characterizing derivatives with potential for enhanced biological activities, such as antiviral properties (Tang et al., 2015).

Biological Activity and Potential Applications

The compound's related structures exhibit diverse biological activities, which can provide a foundation for exploring similar compounds' therapeutic potential. Research on thieno[2,3-d]pyrimidine derivatives, for instance, has revealed antimicrobial activities against various pathogens, indicating the potential for developing new antimicrobial agents (Kolisnyk et al., 2014). Moreover, pyrido[2,3-d]pyrimidine compounds have been investigated for their urease inhibition properties, which could lead to novel treatments for diseases caused by urease-producing pathogens (Rauf et al., 2010).

Chemical Properties and Reactions

The study and application of chemical reactions involving similar heterocyclic compounds also offer valuable insights. For example, the efficient synthesis of tetracyclic benzofuro[3,2‐d]imidazo[1,2‐a]pyrimidine‐2,5‐(1H,3H)‐diones demonstrates the compound's structural complexity and potential for diverse chemical applications (Hu et al., 2010).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methylbenzyl)benzaldehyde, which is then converted to the second intermediate, 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidin-2(1H)-one. The final product is then obtained by reacting the second intermediate with 2,4-dioxo-3,4-dihydrobenzofuran-7-carboxylic acid in the presence of a coupling agent such as EDCI or DCC.", "Starting Materials": [ "4-methylbenzyl bromide", "3-(benzo[d][1,3]dioxol-5-ylmethyl)benzaldehyde", "2-aminobenzofuran", "2,4-dioxo-3,4-dihydrobenzofuran-7-carboxylic acid", "Triethylamine", "EDCI or DCC", "Acetic acid", "Methanol", "Diethyl ether", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Synthesis of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methylbenzyl)benzaldehyde", "a. Dissolve 3-(benzo[d][1,3]dioxol-5-ylmethyl)benzaldehyde (1.0 g, 4.2 mmol) and 4-methylbenzyl bromide (1.2 g, 6.3 mmol) in dry DMF (10 mL) under nitrogen atmosphere.", "b. Add triethylamine (1.5 mL, 10.8 mmol) and stir the reaction mixture at room temperature for 24 hours.", "c. Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 50 mL).", "d. Wash the organic layer with water (50 mL), dry over anhydrous sodium sulfate, filter and concentrate under reduced pressure to obtain the crude product.", "e. Purify the crude product by column chromatography using ethyl acetate/hexane (1:4) as eluent to obtain 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methylbenzyl)benzaldehyde as a yellow solid (1.2 g, 80%).", "Step 2: Synthesis of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidin-2(1H)-one", "a. Dissolve 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methylbenzyl)benzaldehyde (1.0 g, 3.2 mmol) and 2-aminobenzofuran (0.5 g, 3.2 mmol) in acetic acid (20 mL) and methanol (20 mL) under nitrogen atmosphere.", "b. Add sodium hydroxide (0.5 g, 12.5 mmol) and stir the reaction mixture at room temperature for 24 hours.", "c. Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 50 mL).", "d. Wash the organic layer with water (50 mL), dry over anhydrous sodium sulfate, filter and concentrate under reduced pressure to obtain the crude product.", "e. Purify the crude product by column chromatography using ethyl acetate/hexane (1:4) as eluent to obtain 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidin-2(1H)-one as a yellow solid (0.8 g, 60%).", "Step 3: Coupling of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidin-2(1H)-one with 2,4-dioxo-3,4-dihydrobenzofuran-7-carboxylic acid", "a. Dissolve 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidin-2(1H)-one (0.5 g, 1.3 mmol) and 2,4-dioxo-3,4-dihydrobenzofuran-7-carboxylic acid (0.3 g, 1.3 mmol) in dry DMF (10 mL) under nitrogen atmosphere.", "b. Add EDCI or DCC (0.3 g, 1.5 mmol) and triethylamine (0.5 mL, 3.6 mmol) and stir the reaction mixture at room temperature for 24 hours.", "c. Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 50 mL).", "d. Wash the organic layer with water (50 mL), dry over anhydrous sodium sulfate, filter and concentrate under reduced pressure to obtain the crude product.", "e. Purify the crude product by column chromatography using ethyl acetate/hexane (1:4) as eluent to obtain the final product, 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione as a yellow solid (0.3 g, 40%)." ] }

CAS RN

892433-96-4

Product Name

3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Molecular Formula

C26H20N2O5

Molecular Weight

440.455

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-1-[(4-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C26H20N2O5/c1-16-6-8-17(9-7-16)13-27-23-19-4-2-3-5-20(19)33-24(23)25(29)28(26(27)30)14-18-10-11-21-22(12-18)32-15-31-21/h2-12H,13-15H2,1H3

InChI Key

TVQOKCQBHWMLLV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C63

solubility

not available

Origin of Product

United States

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